molecular formula C18H21ClN2O2S B2854078 3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide CAS No. 1705093-05-5

3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2854078
CAS No.: 1705093-05-5
M. Wt: 364.89
InChI Key: PJIPFIHILFPRSE-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide is a synthetic compound of significant interest in medicinal chemistry research, integrating a benzenesulfonamide moiety with a 1-phenylpyrrolidine scaffold . The sulfonamide functional group is a privileged structure in drug discovery, known to confer a wide range of pharmacological activities . Compounds featuring this group have demonstrated diverse biological effects, including antibacterial, diuretic, hypoglycemic, and anti-carbonic anhydrase properties . The specific structural configuration of this compound, which links a chlorinated and methylated benzene ring to a phenylpyrrolidine group via a sulfonamide bridge, presents a unique profile for structure-activity relationship (SAR) studies. Researchers can leverage this compound as a key intermediate or precursor in the design and synthesis of novel bioactive molecules. Its structure offers potential for investigating interactions with various enzymatic targets, particularly given that sulfonamides are well-known for their ability to inhibit enzymes like carbonic anhydrase and dihydropteroate synthetase . Furthermore, the phenylpyrrolidine moiety is a feature present in compounds active on the central nervous system , while sulfonamide derivatives are also being actively explored for their anti-proliferative efficacy against various cancer cell lines . This makes this compound a versatile and valuable chemical tool for advanced biochemical screening and the development of new therapeutic agents.

Properties

IUPAC Name

3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c1-14-9-10-17(12-18(14)19)24(22,23)20-13-16-8-5-11-21(16)15-6-3-2-4-7-15/h2-4,6-7,9-10,12,16,20H,5,8,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIPFIHILFPRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the sulfonation of 3-chloro-4-methylbenzenesulfonyl chloride, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide exerts its effects involves the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By binding to the active site of these enzymes, the compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Structural Analogues and Substituent Effects

The activity and solubility of sulfonamides are highly dependent on substituent position and electronic properties. Below is a comparison with key analogs from literature:

Compound Name/Structure Substituents (Benzene Ring) Key Functional Groups/Modifications Biological Activity (COX-2 Inhibition) Solubility Notes Reference
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1c) Para-OCH₃ Quinazolinone-ethenyl linker 47.1% at 20 μM Poor solubility at ≥50 μM
2-(4-Nitrophenyl)-3-(tolyl)-4(3H)-quinazolinone Para-NO₂, Toly Quinazolinone core 27.72% at 22 μM Not reported
4-{[(2-Hydrazinecarbonyl)ethyl]amino}benzene-1-sulfonamide (8) None (parent sulfonamide) Hydrazide side chain Not reported Improved via hydrazide functionalization
Target Compound 3-Cl, 4-CH₃ Pyrrolidinylmethyl side chain Not reported (hypothetical) Likely poor due to bulky pyrrolidine N/A
Key Observations:

Substituent Position and Activity: Para-substituted derivatives (e.g., 1c with OCH₃) exhibit higher COX-2 inhibition than meta-substituted analogs . The target compound’s 3-chloro and 4-methyl groups may reduce activity compared to para-substituted analogs but enhance selectivity for other targets (e.g., kinases or carbonic anhydrases). Electron-withdrawing groups (e.g., NO₂ in 2-(4-nitrophenyl)-quinazolinone) generally lower activity compared to electron-donating groups (e.g., OCH₃) .

Quinazolinone-containing analogs (e.g., 1c) show moderate COX-2 inhibition but suffer from solubility limitations, a challenge likely exacerbated in the target compound due to its lipophilic pyrrolidine group .

Physicochemical Properties

  • Solubility : Sulfonamides like sulfamerazine and sulfamethazine exhibit solubility highly dependent on solvent systems (e.g., alcohol-water mixtures) . The target compound’s chloro-methyl substituents and rigid pyrrolidine ring may further reduce aqueous solubility, necessitating formulation strategies such as co-solvents or prodrug approaches.
  • Synthetic Accessibility: The synthesis of complex sulfonamides often involves multi-step routes, such as hydrazinolysis (e.g., compound 8) or cyclization reactions (e.g., compound 10) . The target compound’s pyrrolidine linker likely requires specialized reagents or catalysts, as seen in palladium-mediated couplings for similar structures .

Hypothetical Pharmacological Profile

While direct activity data for the target compound is unavailable, structural parallels suggest:

  • COX-2 Inhibition Potential: Lower than para-OCH₃ analogs (e.g., 1c) due to meta-chloro substitution but possibly higher than unsubstituted sulfonamides .
  • Off-Target Effects : The pyrrolidine moiety may confer affinity for aminergic receptors (e.g., serotonin or dopamine transporters), a feature absent in simpler analogs .

Biological Activity

3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide, commonly referred to as a sulfonamide compound, exhibits significant biological activity due to its unique chemical structure. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H21ClN2O2S\text{C}_{18}\text{H}_{21}\text{ClN}_{2}\text{O}_{2}\text{S}

Key properties include:

  • Molecular Weight : 364.9 g/mol
  • CAS Number : 1705093-05-5
  • Functional Groups : Sulfonamide group, chloro substituent, and a pyrrolidine moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonamide group can mimic para-amino benzoic acid (PABA), inhibiting bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria.
  • Receptor Modulation : The compound may interact with specific receptors involved in neurotransmission due to the presence of the phenylpyrrolidine moiety, which is similar to known psychoactive compounds.

Antimicrobial Activity

Research has demonstrated that sulfonamides possess broad-spectrum antimicrobial properties. The compound's structural similarity to existing sulfonamides suggests potential effectiveness against various bacterial strains.

Antitumor Activity

Studies indicate that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. For instance, a related compound was shown to induce apoptosis in breast cancer cells through the modulation of the cell cycle and activation of caspases .

Case Studies

A notable study evaluated the biological activity of various sulfonamide derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting effective antibacterial properties.

Compound Bacterial Strain Inhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

Toxicological Profile

The safety profile of sulfonamides is critical for their therapeutic applications. Toxicological assessments suggest that while most sulfonamides are well-tolerated, hypersensitivity reactions can occur in some individuals. Long-term studies are necessary to evaluate chronic exposure effects.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Synthesis Steps :

Sulfonylation : React 3-chloro-4-methylbenzenesulfonyl chloride with (1-phenylpyrrolidin-2-yl)methanamine in a polar aprotic solvent (e.g., DCM or THF) under nitrogen.

Coupling Reactions : Use coupling agents like EDCI or HOBt to facilitate amide bond formation.

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (40–60°C), solvent polarity, and stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) to maximize yield (typically 60–75%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Assign peaks for the sulfonamide NH (~10.5 ppm), pyrrolidine methylene protons (δ 2.5–3.5 ppm), and aromatic protons (δ 6.8–7.6 ppm).
  • HRMS : Confirm molecular ion [M+H]+ with <5 ppm error.
  • FT-IR : Identify sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) .

Q. How can researchers design biological assays to evaluate this compound’s activity?

  • Target Selection : Prioritize enzymes/receptors with known sulfonamide interactions (e.g., carbonic anhydrase, kinases).
  • Assay Types :

  • Enzyme Inhibition : Measure IC50 via fluorescence-based assays (e.g., CA-II inhibition using 4-nitrophenyl acetate hydrolysis).
  • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Crystallization : Grow single crystals via vapor diffusion (solvent: DMSO/water) at 4°C.
  • Data Collection : Use a synchrotron source (λ = 0.9–1.0 Å) for high-resolution data.
  • Refinement : Apply SHELXL for structure solution, leveraging restraints for flexible pyrrolidine and sulfonamide groups .
  • Example Data :

ParameterValue
Space GroupP21/c
R-factor<0.05
Resolution1.2 Å

Q. What strategies address contradictions in biological activity data across studies?

  • Source Analysis : Compare assay conditions (pH, temperature, co-solvents) that may alter binding.
  • Metabolic Stability : Test liver microsome stability (e.g., rat/human CYP450 isoforms) to rule out rapid degradation.
  • Computational Modeling : Perform molecular dynamics simulations (AMBER/CHARMM) to assess target binding pose variations .

Q. How can reaction pathways be optimized for derivative synthesis?

  • Functionalization :

  • Chlorination : Use POCl3/PCl5 to introduce additional Cl substituents.
  • Pyrrolidine Modifications : Alkylate the pyrrolidine nitrogen with propargyl bromide for click chemistry applications.
    • Yield Optimization : Screen catalysts (e.g., Pd/C for cross-coupling) and solvents (DMF for polar intermediates) .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing the pyrrolidine-sulfonamide scaffold?

  • Challenge : Epimerization at the pyrrolidine chiral center during synthesis.
  • Solution : Use low-temperature reactions (<0°C) and chiral auxiliaries (e.g., Evans oxazolidinones) .

Q. How can researchers validate the compound’s selectivity across related biological targets?

  • Panel Screening : Test against a broad panel of 50+ kinases or GPCRs at 10 µM.
  • Counter-Screens : Use CRISPR-edited cell lines to knock out putative targets and confirm on-/off-target effects .

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